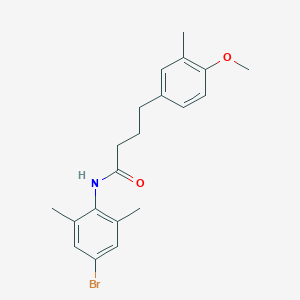![molecular formula C24H21N3O2 B306769 N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306769.png)
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide, also known as MNQH, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MNQH belongs to the family of hydrazide derivatives and has shown promising results in various studies related to cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide in cancer and neurological disorders is complex and involves multiple pathways. In cancer cells, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic proteins. N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide also inhibits the PI3K/Akt/mTOR pathway, which is critical for cancer cell survival and proliferation. In neurological disorders, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to have multiple biochemical and physiological effects in cancer and neurological disorders. In cancer cells, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide induces cell cycle arrest, inhibits cell migration and invasion, and reduces angiogenesis. In neurological disorders, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide reduces oxidative stress, inflammation, and improves cognitive function.
Advantages and Limitations for Lab Experiments
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide is also relatively easy to handle and store. However, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has shown promising results in preclinical studies, and future research should focus on its clinical applications. N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide could be developed as a potential therapeutic agent for cancer and neurological disorders. Future studies should also investigate the pharmacokinetics and pharmacodynamics of N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide and its potential side effects. N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide could also be modified to improve its solubility and bioavailability. Overall, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has the potential to become a valuable tool in the fight against cancer and neurological disorders.
Synthesis Methods
The synthesis of N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide involves the reaction of 2-methoxy-1-naphthaldehyde with 2,6-dimethyl-3-quinolinecarboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, which results in the formation of N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide as a yellow crystalline solid. The purity of N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide can be improved through recrystallization and purification techniques.
Scientific Research Applications
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications in cancer and neurological disorders. In cancer research, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
In neurological disorders, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has also been shown to enhance the activity of neurotransmitters and improve cognitive function in animal models of neurological disorders.
properties
Product Name |
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide |
|---|---|
Molecular Formula |
C24H21N3O2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-2,6-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c1-15-8-10-22-18(12-15)13-20(16(2)26-22)24(28)27-25-14-21-19-7-5-4-6-17(19)9-11-23(21)29-3/h4-14H,1-3H3,(H,27,28)/b25-14+ |
InChI Key |
LKSXKOYJTRPRQC-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)OC |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306688.png)

![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(5-{3-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B306694.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306696.png)
![ethyl 2-[2-(allyloxy)benzylidene]-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306697.png)
![ethyl (2E)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2-[4-(prop-2-yn-1-yloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306698.png)
![ethyl 2-(2-ethoxybenzylidene)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306699.png)
![Methyl 4-({5-[4-(2-anilino-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306701.png)
![N-{3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306704.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306705.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306706.png)
![2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B306708.png)